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molecular formula C17H23NO5 B062305 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid CAS No. 162046-56-2

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Cat. No. B062305
M. Wt: 321.4 g/mol
InChI Key: LUVXDMFUUZGFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

847 mg (2.43 mmol) of ethyl (1-t-butoxycarbonyl-4-piperidyloxy)benzoate was dissolved in 50 ml of ethanol. 5 ml of 1 N aqueous sodium hydroxide solution was added to the solution, and they were stirred at room temperature for 3 days. The reaction liquid was concentrated and then treated with ethyl acetate as the extractant in an ordinary manner to obtain the title compound.
Name
ethyl (1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:25]=[CH:24][CH:23]=[CH:22][C:16]=2C(OCC)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-:26].[Na+].[CH2:28]([OH:30])C>>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([O:14][C:15]2[CH:16]=[CH:22][C:23]([C:28]([OH:30])=[O:26])=[CH:24][CH:25]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
ethyl (1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Quantity
847 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
treated with ethyl acetate as the extractant in an ordinary manner

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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